1-(2-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1-(2-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline typically involves the condensation of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as tetrahydrofuran. The reaction is followed by N-alkylation using sodium carbonate as a base . The reaction conditions are generally mild, and the yield of the final product is good.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of green chemistry principles, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Preliminary studies suggest that it may have anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A well-known nitrogenous base with various pharmacological activities.
Pyrazole: Another heterocyclic compound with significant biological properties.
Quinazoline: Known for its anticancer and antibacterial activities.
Uniqueness
1-(2-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is unique due to its fused pyrazoloquinoline structure, which imparts distinct chemical and biological properties. Its methoxyphenyl and methyl groups further enhance its pharmacological potential, making it a promising candidate for drug development .
Properties
CAS No. |
654650-60-9 |
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Molecular Formula |
C18H17N3O |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-3-methyl-4,5-dihydropyrazolo[4,3-c]quinoline |
InChI |
InChI=1S/C18H17N3O/c1-12-14-11-19-15-8-4-3-7-13(15)18(14)21(20-12)16-9-5-6-10-17(16)22-2/h3-10,19H,11H2,1-2H3 |
InChI Key |
AAFWTGKUGAACJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1CNC3=CC=CC=C32)C4=CC=CC=C4OC |
Origin of Product |
United States |
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